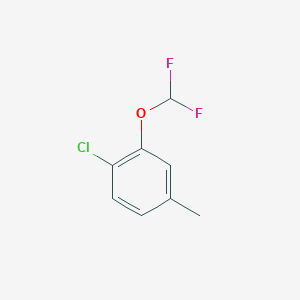
1-Chloro-2-(difluoromethoxy)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chloro- and fluoro-substituted benzene derivatives can involve various methods. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the preparation of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride to direct fluorine substitution to the ortho and para positions of the aryl ring . These methods highlight the importance of selective substitution reactions and the use of directing groups in the synthesis of chloro- and fluoro-substituted benzenes.
Molecular Structure Analysis
The molecular structure of fluoroaromatic compounds can be influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with layers held by bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . This suggests that the introduction of fluorine atoms can lead to significant changes in the molecular geometry and intermolecular interactions of benzene derivatives.
Chemical Reactions Analysis
Fluorine-containing, electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and fluoro-substituted benzenes can vary widely. For example, the synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene demonstrates the reactivity of chloropentafluorobenzene with chlorine trifluoride, leading to the formation of both liquid and solid compounds . The presence of fluorine atoms can also influence the volatility, reactivity, and solubility of these compounds.
Scientific Research Applications
Chemical Thermodynamics
- The study of isomerization equilibria in isopropylchlorobenzenes, including compounds similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, provides insights into the enthalpy and entropy changes associated with these reactions. This research is crucial for understanding the thermodynamic properties of such compounds (Nesterova et al., 1985).
Environmental Chemistry
- Research on the electrochemical reduction of methyl triclosan, a compound structurally related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, highlights its behavior as an environmental pollutant and investigates methods for its degradation (Peverly et al., 2014).
Electrochemistry
- Electrochemical fluorination studies involving halobenzenes similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene provide insights into the reaction mechanisms and by-products of such processes, which are relevant for industrial applications (Horio et al., 1996).
Polymer Science
- The exploration of magnetic molecularly imprinted polymer particles, including the analysis of compounds like 1-chloro-2,4-dinitrobenzene, extends to the field of polymer science for sensing applications (Ruiz-Córdova et al., 2018).
Organic Synthesis
- Research on the synthesis of high-purity 1-chloro-2,6-difluorobenzene, a compound related to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, sheds light on the methodologies for producing high-purity compounds for use in pharmaceutical and agricultural applications (Moore, 2003).
Photophysics
- Studies on ferrocenylazobenzenes, which include structural elements similar to 1-Chloro-2-(difluoromethoxy)-4-methylbenzene, contribute to understanding the isomerization behavior under various stimuli, important in photophysics (Sakamoto et al., 2005).
Safety And Hazards
Specific safety and hazard information for 1-Chloro-2-(difluoromethoxy)-4-methylbenzene is not readily available. However, similar compounds may cause drowsiness or dizziness5. They may also be fatal if swallowed and enter the airways6.
Future Directions
The future directions for research on 1-Chloro-2-(difluoromethoxy)-4-methylbenzene and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As these compounds contain fluorine, they may have potential uses in pharmaceuticals and agrochemicals due to the unique properties of fluorine2.
properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQWWFRWHKYEAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(difluoromethoxy)-4-methylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



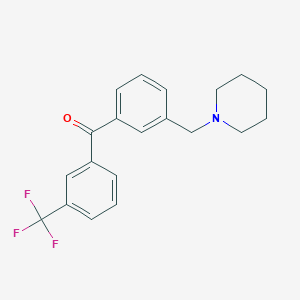

![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)
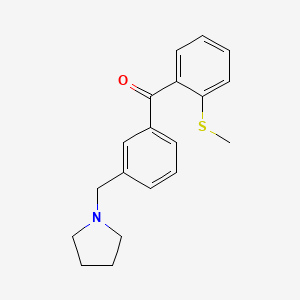

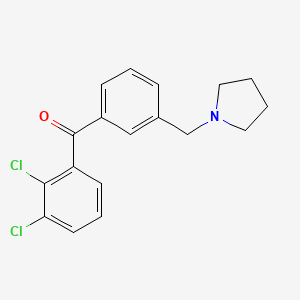
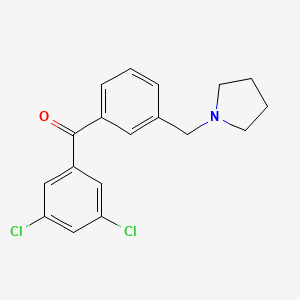
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)
![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)
![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)